Propyl 4-[(2-bromoacetyl)amino]benzoate
Overview
Description
Propyl 4-[(2-bromoacetyl)amino]benzoate is an organic compound with the molecular formula C12H14BrNO3 and a molecular weight of 300.15 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It is known for its applications in proteomics research and other biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-[(2-bromoacetyl)amino]benzoate typically involves the esterification of 4-aminobenzoic acid with propanol, followed by the bromination of the acetyl group . The reaction conditions often require the use of a strong acid catalyst and a brominating agent such as bromine or N-bromosuccinimide (NBS) .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Propyl 4-[(2-bromoacetyl)amino]benzoate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromoacetyl group can be replaced by various nucleophiles.
Common Reagents and Conditions
Major Products Formed
Nucleophilic substitution: The major products depend on the nucleophile used.
Hydrolysis: The major products are 4-aminobenzoic acid and propanol.
Scientific Research Applications
Propyl 4-[(2-bromoacetyl)amino]benzoate is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of Propyl 4-[(2-bromoacetyl)amino]benzoate involves its ability to act as an electrophile due to the presence of the bromoacetyl group . This electrophilic nature allows it to react with nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[(2-bromoacetyl)amino]benzoate: Similar structure but with an ethyl ester group instead of a propyl ester group.
Methyl 4-[(2-bromoacetyl)amino]benzoate: Similar structure but with a methyl ester group.
Butyl 4-[(2-bromoacetyl)amino]benzoate: Similar structure but with a butyl ester group.
Uniqueness
Propyl 4-[(2-bromoacetyl)amino]benzoate is unique due to its specific ester group, which can influence its reactivity and solubility properties . This makes it particularly useful in certain research applications where these properties are advantageous .
Properties
IUPAC Name |
propyl 4-[(2-bromoacetyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-2-7-17-12(16)9-3-5-10(6-4-9)14-11(15)8-13/h3-6H,2,7-8H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGBMQGAFWKRES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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